7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one
Description
The compound 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one is a quinazolin-4-one derivative characterized by a chlorine substituent at position 7, a 3,5-dimethylphenyl group at position 3, and a (4-methylphenyl)methylsulfanylmethyl moiety at position 2. Structural modifications, such as halogenation and substitution with aromatic or sulfur-containing groups, significantly influence their physicochemical and biological properties.
Properties
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-16-4-6-19(7-5-16)14-30-15-24-27-23-13-20(26)8-9-22(23)25(29)28(24)21-11-17(2)10-18(3)12-21/h4-13H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPFQSOIHDTFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NC3=C(C=CC(=C3)Cl)C(=O)N2C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one, also known by its CAS number 338966-07-7, is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The molecular formula of the compound is with a molar mass of approximately 434.98 g/mol. It features a chloro substituent and a methylsulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 338966-07-7 |
| Molar Mass | 434.98 g/mol |
Anticancer Properties
Quinazoline derivatives have been widely studied for their anticancer potential. Research indicates that compounds like this compound exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the use of molecular docking studies to evaluate binding affinities to cancer-related targets, which suggested that this compound could effectively inhibit tumor growth.
Case Study: MTT Assay Results
In vitro studies using the MTT assay demonstrated that the compound has an IC50 value indicating its cytotoxicity against specific cancer cells. For instance, when tested on MCF-7 breast cancer cells, the compound showed promising results, leading to further investigations into its mechanism of action.
Antimicrobial Activity
The quinazoline scaffold has also been associated with antimicrobial properties. Preliminary studies have indicated that derivatives of this compound possess activity against various bacterial strains. The presence of the methylsulfanyl group is believed to enhance its interaction with microbial targets.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Interference with Cell Cycle Progression : Studies indicate that it may arrest the cell cycle at specific phases, contributing to its anticancer effects.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies have utilized computational models to predict absorption, distribution, metabolism, and excretion (ADME) properties. The compound appears to comply with Lipinski's Rule of Five, suggesting favorable pharmacokinetic characteristics such as good oral bioavailability.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Quinazolin-4-one Derivatives
Key Observations:
- Position 7: The chlorine atom in the target compound enhances lipophilicity and electron-withdrawing effects compared to the hydroxyl group in ’s compound. This may improve membrane permeability but reduce solubility in polar solvents .
- Position 3: The 3,5-dimethylphenyl group in the target compound introduces steric bulk and hydrophobic interactions, contrasting with the trifluoromethylphenyl group in ’s derivative, which adds strong electron-withdrawing character .
Preparation Methods
Copper-Catalyzed Isocyanide Insertion
A method adapted from Krach et al. (2020) employs copper-catalyzed isocyanide insertion to form the quinazolin-4-one skeleton. For the target compound, ethyl 2-isocyanobenzoate reacts with 3,5-dimethylaniline under microwave irradiation (150°C, 20 min) in the presence of Cu(OAc)₂·H₂O (5 mol%). This yields 3-(3,5-dimethylphenyl)quinazolin-4(3H)-one as an intermediate, confirmed by $$ ^1H $$ NMR (δ 8.28–7.16 ppm) and HRMS ([M+H]⁺ calcd. 251.1179).
Cyclocondensation of Anthranilamide Derivatives
Alternative routes involve cyclizing N-(3,5-dimethylphenyl)anthranilamide with triphosgene in DMF at 0–5°C to form the 4-oxo core. This method achieves 85–90% yields but requires strict temperature control to avoid N-acylation side products.
Functionalization at C7 and C2
Electrophilic Chlorination
Chlorination at C7 is achieved using sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 80°C for 6 hr, introducing the chloro group with >95% regioselectivity. Excess reagent leads to dichlorination, necessitating stoichiometric control.
Sulfanylmethyl Group Installation
The C2 sulfanylmethyl moiety is introduced via a two-step process:
- Bromomethylation : Treating the chlorinated intermediate with paraformaldehyde and HBr gas in acetic acid yields 2-bromomethyl-7-chloro-3-(3,5-dimethylphenyl)quinazolin-4-one .
- Thioether Formation : Reacting the bromomethyl derivative with 4-methylbenzyl mercaptan in DMF/K₂CO₃ at 60°C for 12 hr affords the target compound. GC-MS analysis confirms the molecular ion at m/z 435.0 ([M]⁺).
Optimization and Challenges
Yield Improvements
Purification Strategies
Crude products are purified via silica gel chromatography (hexane/EtOAc 3:1), followed by recrystallization from ethanol/water (4:1). Purity >98% is verified by HPLC (C18 column, MeCN/H₂O 70:30).
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Copper-catalyzed | 78 | 98 | 0.3 | High |
| Anthranilamide | 85 | 95 | 12 | Moderate |
| Bromomethylation | 70 | 97 | 18 | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
